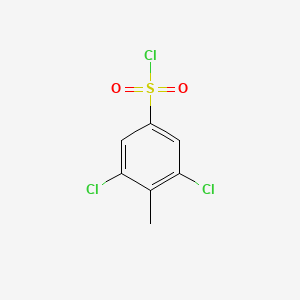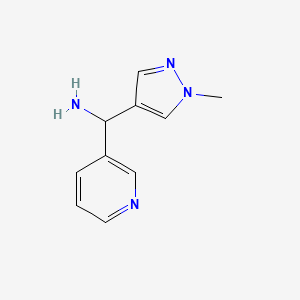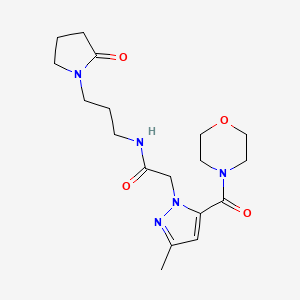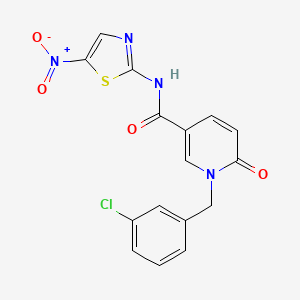![molecular formula C16H12N6O2S2 B2746116 2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole CAS No. 1203046-41-6](/img/structure/B2746116.png)
2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a useful research compound. Its molecular formula is C16H12N6O2S2 and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The triazolopyridazine and thiazole moieties present in the compound are known to exhibit anticancer properties . The structure-activity relationship (SAR) studies of similar compounds have shown that they can interact with various cancer targets, potentially inhibiting tumor growth and proliferation. The nitrophenyl group could be modified to enhance selectivity towards cancer cells, making it a valuable scaffold for developing new anticancer agents.
Antimicrobial and Antifungal Applications
Compounds with triazole and thiazole rings have been reported to possess significant antimicrobial and antifungal activities . They can act on different bacterial and fungal strains by interfering with cell wall synthesis or disrupting membrane integrity. This compound could serve as a lead structure for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of thiazole derivatives has been well-documented . They can modulate inflammatory pathways and reduce pain perception. Research into this compound could lead to the discovery of new pain relief medications with improved efficacy and reduced side effects.
Antioxidant Properties
The structural components of this compound suggest it may have antioxidant capabilities, scavenging free radicals and protecting cells from oxidative stress . This property is crucial in preventing chronic diseases and could be harnessed in the development of therapies for conditions caused by oxidative damage.
Enzyme Inhibition
Triazolothiadiazines, a class of compounds related to the given structure, have shown enzyme inhibitory activity, including carbonic anhydrase inhibitors and cholinesterase inhibitors . These enzymes are therapeutic targets for conditions like glaucoma and Alzheimer’s disease, respectively. Thus, this compound could be explored for its potential as an enzyme inhibitor.
Antiviral Activity
The triazole and thiazole rings are known to contribute to antiviral activity, with the potential to inhibit viral replication . Further research could explore its effectiveness against specific viruses and its potential role in antiviral drug development.
Neuroprotective Effects
Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound could be investigated for its ability to protect neuronal cells and enhance cognitive functions.
Antitubercular Agent
Given the biological activities of similar heterocyclic compounds, there is a possibility that this compound could exhibit antitubercular properties . It could be a starting point for the synthesis of new drugs against tuberculosis, a disease that remains a global health challenge.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazole and thiazole moieties, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The mode of action of this compound is likely to involve specific interactions with its target receptors due to the hydrogen bond accepting and donating characteristics of its core structure . This allows the compound to form specific interactions with different target receptors, which can lead to changes in the function of these targets and result in the observed pharmacological effects .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways related to its target receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of pharmacological activities reported for similar compounds . These effects can include changes in cellular signaling, enzyme activity, and gene expression, among others, leading to the observed therapeutic effects .
properties
IUPAC Name |
2-methyl-4-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S2/c1-10-17-12(8-25-10)9-26-16-19-18-15-6-5-14(20-21(15)16)11-3-2-4-13(7-11)22(23)24/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGPOXDURSXXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione](/img/structure/B2746034.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)acetamide](/img/structure/B2746038.png)


![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2746042.png)
![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2746056.png)